molecular formula C15H21NO2 B6055134 (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine

(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine

Cat. No. B6055134
M. Wt: 247.33 g/mol
InChI Key: YNRNECNTOSVIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, also known as 3C-P, is a psychoactive substance that belongs to the phenethylamine class of drugs. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique effects.

Mechanism of Action

The mechanism of action of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent changes in neurotransmitter release, resulting in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine are similar to other drugs in the phenethylamine class. It has been found to increase heart rate, blood pressure, and body temperature. It also causes changes in perception, mood, and thought processes, leading to hallucinations and altered states of consciousness.

Advantages and Limitations for Lab Experiments

One advantage of using (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the effects of hallucinogens on the brain. However, one limitation is its potential for abuse, which makes it difficult to obtain and use in research.

Future Directions

There are several future directions for research involving (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new drugs based on the structure of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, which may have improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine is a potent hallucinogenic drug that has gained popularity in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed. There are several future directions for research involving (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, which may lead to the development of new therapeutic drugs and a better understanding of the effects of hallucinogens on the brain.

Synthesis Methods

The synthesis of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine involves the reaction of 3,5-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydride. The resulting product is then reacted with ammonium acetate to form the final product, (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine.

Scientific Research Applications

(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects, similar to other drugs in the phenethylamine class. Researchers have used (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine to study the effects of hallucinogens on the brain and to investigate potential therapeutic applications.

properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-4,8-10,12,16H,5-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRNECNTOSVIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2CCC=CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohex-3-en-1-ylmethyl)-3,5-dimethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.